molecular formula C15H16N4 B11229292 2-(2-Methylpropyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methylpropyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11229292
M. Wt: 252.31 g/mol
InChI Key: IXQBLQQGCMZTKV-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde and a β-ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent .

Industrial Production Methods

In industrial settings, the synthesis of triazolopyrimidines can be optimized using heterogeneous catalysts supported on magnetic nanoparticles. These catalysts facilitate the reaction and can be easily recovered and reused, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazolo[1,5-c]pyrimidine

Uniqueness

2-(2-Methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown superior cytotoxic activity against certain cancer cell lines and has been identified as a potent CDK inhibitor .

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

2-(2-methylpropyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C15H16N4/c1-11(2)10-14-17-15-16-9-8-13(19(15)18-14)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3

InChI Key

IXQBLQQGCMZTKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN2C(=CC=NC2=N1)C3=CC=CC=C3

Origin of Product

United States

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